molecular formula C24H27NO4 B557506 Fmoc-Cha-OH CAS No. 135673-97-1

Fmoc-Cha-OH

Cat. No. B557506
M. Wt: 393.5 g/mol
InChI Key: HIJAUEZBPWTKIV-QFIPXVFZSA-N
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Description

“Fmoc-Cha-OH” is an alanine derivative . It is a standard building block for the introduction of cyclohexylalanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis .


Synthesis Analysis

“Fmoc-Cha-OH” is used in the synthesis of peptides . The Fmoc group is unstable to prolonged treatment with piperidine, limiting the utility of this derivative to the preparation of short sequences by Fmoc SPPS .


Molecular Structure Analysis

The molecular formula of “Fmoc-Cha-OH” is C24H27NO4 . Its molecular weight is 393.48 g/mol . The InChI string representation of its structure is 1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 .


Chemical Reactions Analysis

The Fmoc group in “Fmoc-Cha-OH” has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF . This suggests that it is quite reactive and can be removed rapidly under the appropriate conditions.


Physical And Chemical Properties Analysis

“Fmoc-Cha-OH” is a solid substance . It has a solubility of 90 mg/mL in DMSO when subjected to ultrasonic treatment . It is stable under normal conditions and should be stored at temperatures between 2-30°C .

Scientific Research Applications

  • Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, are used in developing antibacterial and anti-inflammatory biomedical materials. They are integrated into resin-based composites to inhibit bacterial growth without affecting mechanical and optical properties of the materials (Schnaider et al., 2019).

  • Supramolecular Hydrogels in Biomedicine : Fmoc-functionalized amino acids, like Fmoc-Lys(FMOC)-OH, form supramolecular hydrogels used in the biomedical field for their biocompatible and biodegradable properties. These hydrogels exhibit antimicrobial activity, especially when combined with colloidal and ionic silver (Croitoriu et al., 2021).

  • Hybrid Hydrogel Nanomaterials : Fmoc-protected amino acid-based hydrogels (like Fmoc-Phe-OH) have been developed to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT) within the gel phase. This creates a hybrid hydrogel nanomaterial with enhanced thermal stability and electrical conductivity (Roy & Banerjee, 2012).

  • Silver Nanoclusters in Hydrogel Matrix : Fmoc-Phe-OH hydrogels have been used to prepare and stabilize fluorescent silver nanoclusters. These clusters exhibit interesting fluorescent properties and are stable for long periods, making them useful in various applications, including biomedical imaging (Roy & Banerjee, 2011).

  • Synthesis of Polypeptides : Fmoc-L-Lys(Boc)-Gly-OH, synthesized using Fmoc-OSu, serves as a building block for polypeptide synthesis. This is relevant in studying polypeptides' physiological processes and developing treatment methods for various diseases (Zhao Yi-nan & Key, 2013).

  • Functional Materials Fabrication : Fmoc-modified amino acids and short peptides are used for fabricating functional materials due to their self-assembly features. Applications include cell cultivation, bio-templating, drug delivery, and therapeutic properties (Tao et al., 2016).

Future Directions

The future directions for “Fmoc-Cha-OH” could involve its use in the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of environmental parameters . Its ease of synthesis, functional diversity, stability, and biocompatibility make it a promising candidate for diverse applications .

properties

IUPAC Name

(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJAUEZBPWTKIV-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359653
Record name Fmoc-Cha-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cha-OH

CAS RN

135673-97-1
Record name Fmoc-Cha-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Misra, S Mukherjee, A Ghosh, P Singh… - … A European Journal, 2021 - Wiley Online Library
… Fmoc-Cha-OH underwent phase-transition to a solution after few hours (6 hr). So, the hydrogel formed by Fmoc-Cha-OH … Here, we noticed that except Fmoc-Cha-OH, three Fmoc-amino …
GD Barry, JY Suen, GT Le, A Cotterell… - Journal of medicinal …, 2010 - ACS Publications
… Portions (6 × 200 mg) of rink amide MBHA resin (0.14 mmol scale) were sequentially coupled with Fmoc-Ile-OH (4 equiv) and then either Fmoc-Leu-OH or Fmoc-Cha-OH in a solution …
Number of citations: 120 pubs.acs.org
FF Li, LA Stubbing, I Kavianinia, MR Abbattista… - Bioorganic & Medicinal …, 2020 - Elsevier
Culicinin D (1), a 10 amino acid peptaibol containing several unusual residues, has been shown to exhibit potent anticancer activity. Previous work in our group towards developing a …
Number of citations: 3 www.sciencedirect.com
G Alboreggia, P Udompholkul, C Baggio… - Journal of Medicinal …, 2023 - ACS Publications
We report on an innovative ligand discovery strategy based on protein NMR-based screening of a combinatorial library of ∼125,000 compounds that was arranged in 96 distinct …
Number of citations: 4 pubs.acs.org
MJ Wawi, A Bijoux, N Inguimbert, C Mahler… - …, 2021 - Wiley Online Library
… -fluorenylmethylexycarbonyl (Fmoc) protected amino acids: Fmoc-Cha-OH (F x ) and Fmoc-d… Mito-1PB was synthesized using Fmoc-Cha-OH (2 mmol) and Fmoc-d-Arg(Pbf)-OH (3 mmol)…
P Jana, K Samanta, M Ehlers, E Zellermann… - …, 2023 - Wiley Online Library
… (169 mg, 0.37 mmol, 3 eq) and for peptide 3 Fmoc-Cha-OH (145 mg, 0.37 mmol, 3 eq) were … After Fmoc deprotection, the second amino acid Fmoc-Cha-OH (peptide 1 and 2) and Fmoc-…
F Bélot, C Guerreiro, F Baleux… - Chemistry–A European …, 2005 - Wiley Online Library
The blockwise synthesis of the 2‐aminoethyl glycosides of a deca‐ and a pentadecasaccharide made of two and three repeating units, respectively, of the Shigella flexneri serotype 2a …
M Poreba, KM Groborz, W Rut, M Pore… - Journal of the …, 2020 - ACS Publications
The subset of the proteome that contains enzymes in their catalytically active form can be interrogated by using probes targeted toward individual specific enzymes. A subset of such …
Number of citations: 30 pubs.acs.org
DF McComsey, MJ Hawkins, P Andrade-Gordon… - Bioorganic & medicinal …, 1999 - Elsevier
The thrombin receptor PAR-1 is activated by α-thrombin to stimulate cells, including platelets, through the tethered-ligand sequence SFLLRN. We have discovered a novel series of …
Number of citations: 35 www.sciencedirect.com
HS Kachel, H Franzyk, IR Mellor - Journal of Medicinal Chemistry, 2019 - ACS Publications
… This comprised acylation with the appropriate fluoren-9-yl-oxycarbonyl (Fmoc)-protected amino acid building blocks (ie, Fmoc-Tyr(tBu)-OH or Fmoc-Cha-OH) by standard …
Number of citations: 8 pubs.acs.org

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